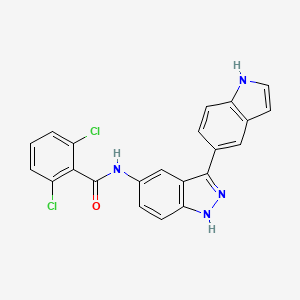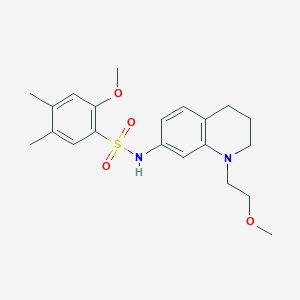
2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H28N2O4S and its molecular weight is 404.53. The purity is usually 95%.
BenchChem offers high-quality 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Zinquin-Related Fluorophore Research : Kimber, Geue, Lincoln, Ward, and Tiekink (2003) investigated analogues of a Zinquin-related fluorophore. The study included synthesizing and conducting a preliminary spectroscopic study of compounds similar to 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide. These compounds exhibited changes in ultraviolet/visible spectra upon adding Zn(II) and formed fluorescent complexes, suggesting potential applications in fluorescence-based assays and imaging techniques (Kimber et al., 2003).
Molecular Structure Analysis : Gelbrich, Haddow, and Griesser (2011) conducted a study on the compound Gliquidone, which has a similar structure to the chemical . They analyzed its molecular structure and interactions, revealing insights into molecular conformations and hydrogen bonding patterns (Gelbrich et al., 2011).
Synthesis and Characterization of Quinazoline Derivatives : Rahman, Rathore, Siddiqui, Parveen, and Yar (2014) synthesized a series of quinazoline derivatives similar to the compound of interest for pharmacological studies. They evaluated these compounds for various biological activities, demonstrating the methodological approach to synthesizing and characterizing such compounds (Rahman et al., 2014).
Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) explored the use of benzenesulfonamide derivatives in photodynamic therapy. They synthesized and characterized compounds, including those similar to the compound , for potential applications in cancer treatment through photodynamic therapy (Pişkin et al., 2020).
Chemical Synthesis and Reaction Studies : Voskressensky, Bol’shov, Borisova, Rozhkova, Sorokina, and Varlamov (2012) conducted a study on the reaction of tetrahydroisoquinolines with alkynes, which are structurally related to the compound . Their research provides insights into the chemical reactions and synthesis processes involving similar compounds (Voskressensky et al., 2012).
Alzheimer's Disease Research : Abbasi, Hassan, Aziz‐ur‐Rehman, Siddiqui, Shah, Raza, and Seo (2018) synthesized a series of sulfonamides and evaluated their effects on acetylcholinesterase, a key enzyme related to Alzheimer's disease. Their study demonstrates the potential therapeutic applications of compounds like 2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide in treating neurological disorders (Abbasi et al., 2018).
Propiedades
IUPAC Name |
2-methoxy-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S/c1-15-12-20(27-4)21(13-16(15)2)28(24,25)22-18-8-7-17-6-5-9-23(10-11-26-3)19(17)14-18/h7-8,12-14,22H,5-6,9-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYTGQGELHVNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

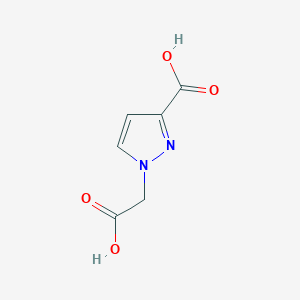
![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2400592.png)
![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2400595.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B2400597.png)
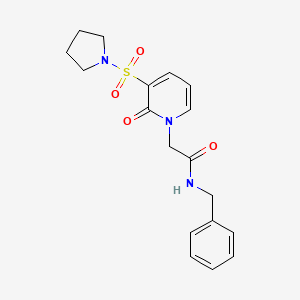
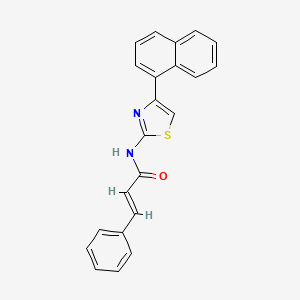
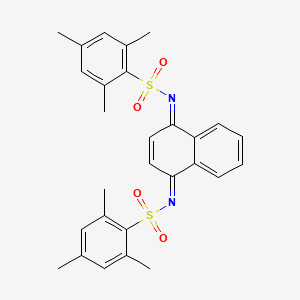
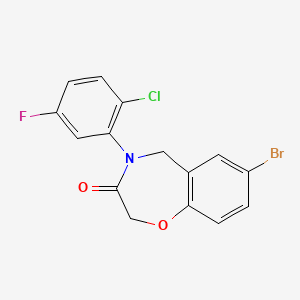
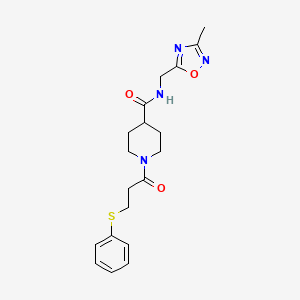
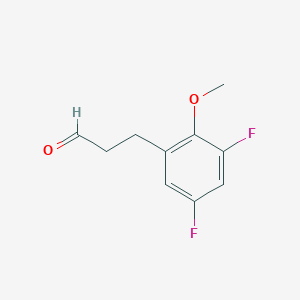
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-methylbutanamide](/img/structure/B2400609.png)
